![molecular formula C43H24Cl2O2 B14218554 4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride CAS No. 823808-76-0](/img/structure/B14218554.png)
4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core with phenylethynyl groups and benzoyl chloride functionalities, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride typically involves multiple steps, starting with the preparation of the fluorene core. The phenylethynyl groups are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride undergoes various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzoyl chloride groups can be reduced to form benzyl alcohols.
Substitution: The benzoyl chloride groups can undergo nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride involves its interaction with molecular targets through its functional groups. The phenylethynyl groups can participate in π-π stacking interactions, while the benzoyl chloride groups can form covalent bonds with nucleophiles. These interactions enable the compound to exert its effects in various applications, such as fluorescence in biological imaging or conductivity in electronic materials .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(phenylethynyl)biphenyl: Similar structure but lacks the fluorene core and benzoyl chloride groups.
4,7-Bis(phenylethynyl)benzo[c][1,2,5]thiadiazole: Contains a thiadiazole core instead of a fluorene core.
2,7-Bis(phenylethynyl)-9,10-bis(phenylethynyl)anthracene: Features an anthracene core with additional phenylethynyl groups
Uniqueness
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride is unique due to its combination of a fluorene core with phenylethynyl and benzoyl chloride functionalities. This unique structure imparts distinct properties, such as enhanced fluorescence and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
823808-76-0 |
|---|---|
Molecular Formula |
C43H24Cl2O2 |
Molecular Weight |
643.5 g/mol |
IUPAC Name |
4-[9-(4-carbonochloridoylphenyl)-2,7-bis(2-phenylethynyl)fluoren-9-yl]benzoyl chloride |
InChI |
InChI=1S/C43H24Cl2O2/c44-41(46)33-17-21-35(22-18-33)43(36-23-19-34(20-24-36)42(45)47)39-27-31(13-11-29-7-3-1-4-8-29)15-25-37(39)38-26-16-32(28-40(38)43)14-12-30-9-5-2-6-10-30/h1-10,15-28H |
InChI Key |
PBFLRCIDSXWLAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)C(=O)Cl)C6=CC=C(C=C6)C(=O)Cl)C=C(C=C4)C#CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




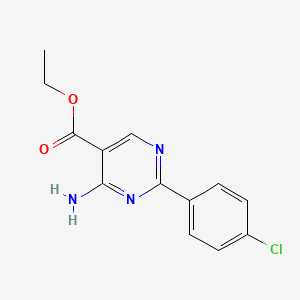
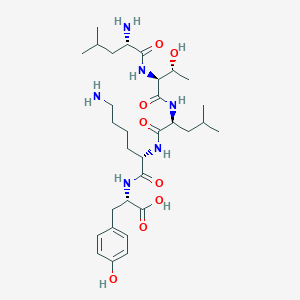
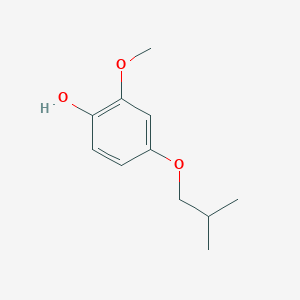

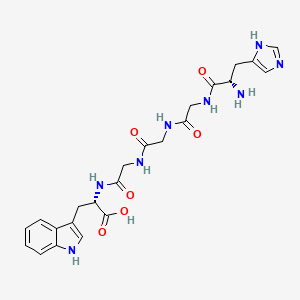
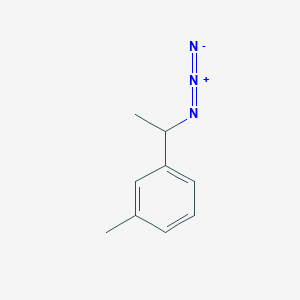
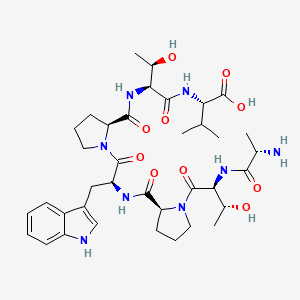
![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
